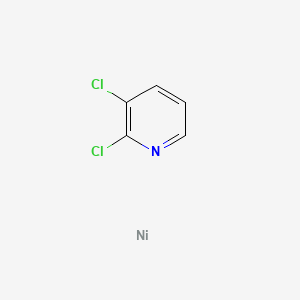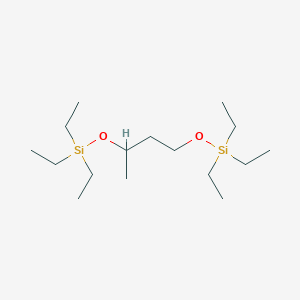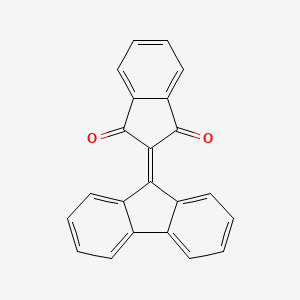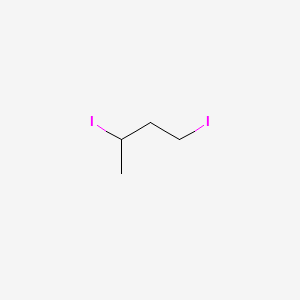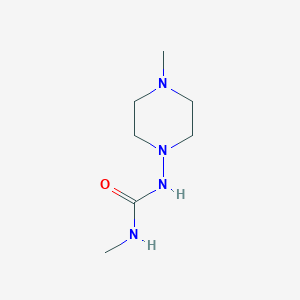
N-Methyl-N'-(4-methylpiperazin-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(4-methylpiperazin-1-yl)urea is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(4-methylpiperazin-1-yl)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with an isocyanate derivative. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-(4-methylpiperazin-1-yl)urea may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-N’-(4-methylpiperazin-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which N-Methyl-N’-(4-methylpiperazin-1-yl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: Shares the piperazine ring but lacks the urea moiety.
N,N’-Dimethylpiperazine: Similar structure but with two methyl groups on the piperazine ring.
N-Methyl-N’-phenylurea: Contains a phenyl group instead of the piperazine ring.
Uniqueness
N-Methyl-N’-(4-methylpiperazin-1-yl)urea is unique due to its combination of the piperazine ring and urea moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
22771-70-6 |
|---|---|
Molecular Formula |
C7H16N4O |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-methyl-3-(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C7H16N4O/c1-8-7(12)9-11-5-3-10(2)4-6-11/h3-6H2,1-2H3,(H2,8,9,12) |
InChI Key |
POUJJCTXGAAPAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
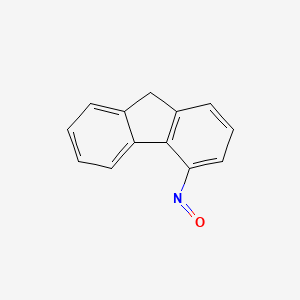
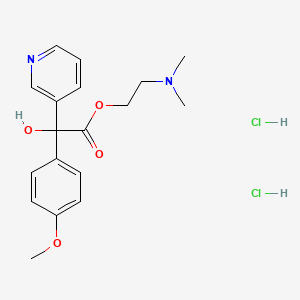
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
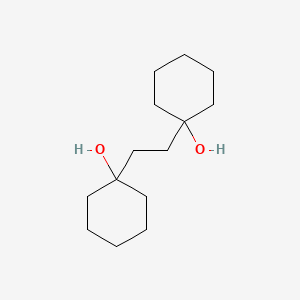
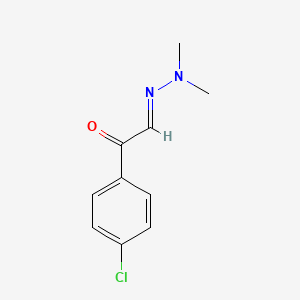
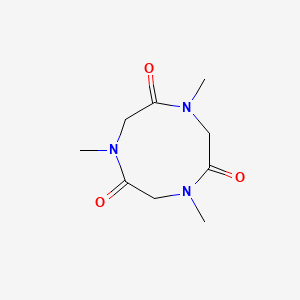


![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
